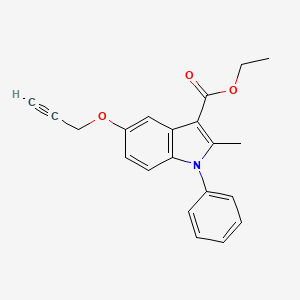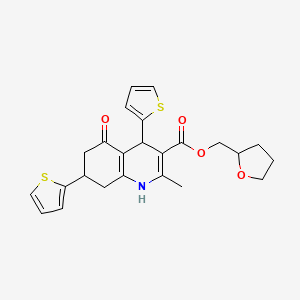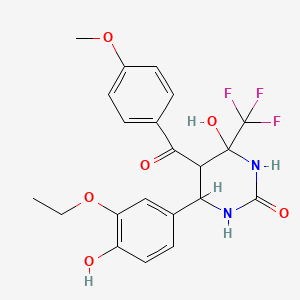![molecular formula C23H22FN5O4 B11631212 1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)
1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-6-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a pyrrolidine ring, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyrrolidine ring, and the attachment of the nitrophenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluoro and ethyl groups via nucleophilic substitution.
Condensation Reactions: Attachment of the nitrophenyl group through condensation with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or pyrrolidine rings.
Condensation: Formation of new carbon-carbon or carbon-nitrogen bonds through condensation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings.
Scientific Research Applications
1-ethyl-6-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide: Lacks the nitrophenyl group, which may affect its biological activity.
6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide: Lacks both the ethyl and nitrophenyl groups, resulting in different chemical properties.
1-ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide: Lacks the fluoro and nitrophenyl groups, which may influence its reactivity and applications.
Uniqueness
The presence of the nitrophenyl group in 1-ethyl-6-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22FN5O4 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-N-[(E)-(2-nitrophenyl)methylideneamino]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O4/c1-2-27-14-17(23(31)26-25-13-15-7-3-4-8-19(15)29(32)33)22(30)16-11-18(24)21(12-20(16)27)28-9-5-6-10-28/h3-4,7-8,11-14H,2,5-6,9-10H2,1H3,(H,26,31)/b25-13+ |
InChI Key |
HMHBTFRWEFWRAL-DHRITJCHSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631166.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631169.png)

![(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631182.png)
![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)

![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)

